1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
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Overview
Description
1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the hydroxy, methoxyphenyl, and hexanone groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the hexanone moiety can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)butan-1-one: Shares similar functional groups but has a simpler structure.
1-(2-hydroxy-4-methoxyphenyl)ethanone: Another compound with similar functional groups but different core structure.
4-Decen-3-one, 1-(4-hydroxy-3-methoxyphenyl)-:
Uniqueness
1-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C33H36N2O3 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-hexanoyl-6-(4-methoxyphenyl)-3-methyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H36N2O3/c1-4-5-7-12-31(37)35-29-19-22(2)13-18-27(29)34-28-20-25(23-10-8-6-9-11-23)21-30(36)32(28)33(35)24-14-16-26(38-3)17-15-24/h6,8-11,13-19,25,33-34H,4-5,7,12,20-21H2,1-3H3 |
InChI Key |
CDKWIMUXHVKYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=C1C=C(C=C4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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